molecular formula C17H30N4O6 B092542 Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate CAS No. 17353-67-2

Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate

Cat. No. B092542
CAS RN: 17353-67-2
M. Wt: 386.4 g/mol
InChI Key: IRALKIUEGHMPLR-MJVIPROJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate, also known as Methyl 6-O-(N-(L-alanyl)-L-phenylalanyl)-L-lysinate, is a synthetic peptide that has gained attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism Of Action

Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate exerts its biological effects through various mechanisms, including modulation of signaling pathways, regulation of gene expression, and interaction with cellular receptors. For example, in cancer cells, this compound has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to increased glucose uptake and improved insulin sensitivity.

Biochemical And Physiological Effects

Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, in cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy, while in normal cells, it has been shown to have minimal toxicity. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to improve glucose uptake, insulin sensitivity, and lipid metabolism. In cardiovascular research, this compound has been shown to have anti-inflammatory, anti-oxidant, and vasodilatory effects, which may reduce the risk of cardiovascular diseases.

Advantages And Limitations For Lab Experiments

Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has several advantages for lab experiments, such as its high purity, stability, and solubility in aqueous solutions. However, this compound also has some limitations, such as its relatively high cost and limited availability. Additionally, the biological effects of this compound may vary depending on the experimental conditions, such as the cell type, concentration, and duration of treatment.

Future Directions

Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has several potential future directions for scientific research. For example, further studies are needed to elucidate the molecular mechanisms underlying its biological effects, as well as its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the development of novel synthesis methods and analogs may improve the potency, selectivity, and pharmacokinetic properties of this compound. Finally, the translation of this compound into clinical trials may provide valuable insights into its safety and efficacy in humans.

Synthesis Methods

Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling amino acid residues onto a solid support, which is then deprotected and cleaved to obtain the desired peptide. The yield and purity of the final product can be optimized through various purification methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been studied for its potential therapeutic applications in cancer, diabetes, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been studied for its ability to regulate glucose metabolism and improve insulin sensitivity. In cardiovascular research, this compound has been shown to have anti-inflammatory and antioxidant properties, which may reduce the risk of cardiovascular diseases.

properties

CAS RN

17353-67-2

Product Name

Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate

Molecular Formula

C17H30N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate

InChI

InChI=1S/C17H30N4O6/c1-10(19-13(4)23)15(24)20-11(2)16(25)21-14(17(26)27-5)8-6-7-9-18-12(3)22/h10-11,14H,6-9H2,1-5H3,(H,18,22)(H,19,23)(H,20,24)(H,21,25)/t10-,11-,14-/m0/s1

InChI Key

IRALKIUEGHMPLR-MJVIPROJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)C)C(=O)OC)NC(=O)C

SMILES

CC(C(=O)NC(C)C(=O)NC(CCCCNC(=O)C)C(=O)OC)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCCCNC(=O)C)C(=O)OC)NC(=O)C

sequence

AAX

synonyms

N6-Acetyl-N2-[N-(N-acetyl-L-alanyl)-L-alanyl]-L-lysine methyl ester

Origin of Product

United States

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